6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of pyridazine and pyrrolidine, featuring a pyrrolidine ring attached to a pyridazin-3-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride typically involves the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridazin-3-ol moiety is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazin-3-one derivatives, while reduction can produce pyridazin-3-ol derivatives with different substituents .
Scientific Research Applications
6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridazin-3-ol moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in the synthesis of various pharmaceuticals.
Pyridazin-3-one: A derivative of pyridazine with a keto group at the 3-position.
Uniqueness
6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride is unique due to its combination of the pyrrolidine and pyridazin-3-ol moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H |
InChI Key |
UESFKGSNGRSBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NNC(=O)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.